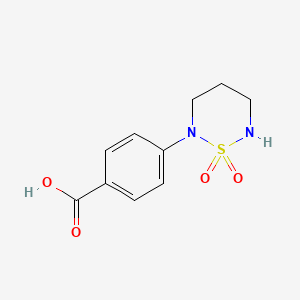

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

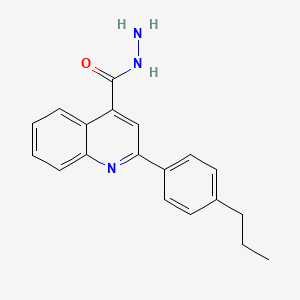

“4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 2287298-95-5 . It has a molecular weight of 256.28 . The IUPAC name for this compound is 4-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)benzoic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Electron-Acceptor Influence in Dye-Sensitized Solar Cells

Research has explored various electron-acceptors, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid (BTBA) and related compounds, for their impact on dye-sensitized solar cells (DSSCs). These studies have shown that the choice of electron-acceptor can significantly affect the energy level, light-harvesting ability, and photovoltaic parameters of donor-acceptor dyes, leading to enhanced power conversion efficiency and cell stability under specific conditions. For instance, a study found that a dye with EBTEBA as the electron-acceptor yielded high power conversion efficiency and outstanding stability after aging tests under sunlight (Yang et al., 2016).

Synthesis and Spectroscopic Identification of Thiadiazole Compounds

Another avenue of research involves the synthesis and spectroscopic identification of new series of compounds containing the thiadiazole unit. This includes the development of aromatic Schiff bases through condensation processes, demonstrating the versatility of thiadiazole derivatives in creating novel compounds with potential applications in various fields (Azeez & Hamad, 2017).

Organic Dye Design for DSSCs

The molecular design of efficient organic dyes featuring triphenylamine as the donor fragment, coupled with thiadiazole derivatives as electron acceptors, illustrates the compound's role in enhancing the performance of dye-sensitized solar cells. These studies underscore the importance of the molecular configuration and electron-donating capabilities of the components in achieving high incident photon-to-current conversion efficiency and overall energy conversion efficiency (Ferdowsi et al., 2018).

Molecular Aggregation and Solvent Effects

Investigations into the solvent effects on molecular aggregation of thiadiazole compounds reveal how different solvents influence the fluorescence emission and aggregation behavior of these molecules. This research contributes to our understanding of the photophysical properties of thiadiazole derivatives and their potential applications in materials science and photovoltaics (Matwijczuk et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVISNBNLAJLHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2828070.png)

![1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2828076.png)

![N-(2,4-Dimethoxyphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2828078.png)

![2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2828079.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2828083.png)

![2-[3-Chloro-4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2828085.png)